MCPA-dimethylammonium

Description

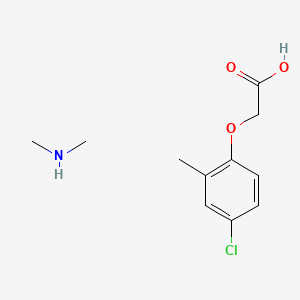

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)acetic acid;N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3.C2H7N/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;1-3-2/h2-4H,5H2,1H3,(H,11,12);3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAUICCNAWQPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)O.CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034699 | |

| Record name | MCPA dimethylamine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-46-5 | |

| Record name | MCPA dimethylammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPA-dimethylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPA dimethylamine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylammonium 4-chloro-o-tolyloxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA-DIMETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW8NK4SDSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Underpinnings of Herbicide Action

Elucidation of Auxin Mimicry in Plant Physiology

MCPA-dimethylammonium, a formulation of the herbicide MCPA, functions by mimicking the plant's natural growth hormones, specifically auxins. wikipedia.org The active component is the MCPA acid, which is released upon dissociation of the dimethylammonium salt in an aqueous environment. publications.gc.caepa.gov This herbicidal action is systemic, meaning the compound is absorbed by the plant, primarily through the leaves, and then transported to the meristematic tissues where growth occurs. wikipedia.orgwaterquality.gov.au In these active regions, the synthetic auxin overwhelms the plant's natural hormonal balance, leading to a cascade of disruptive effects. waterquality.gov.au

At the molecular level, MCPA acts as a synthetic auxin, inducing rapid and uncontrolled cell division and elongation. waterquality.gov.au This disrupts the plant's normal developmental processes. waterquality.gov.au The application of MCPA at concentrations significantly higher than natural auxin levels leads to uncoordinated and unsustainable growth, ultimately causing plant death. waterquality.gov.au

The herbicidal effects manifest as abnormal growth patterns. Treated plants often exhibit twisted or malformed leaves (leaf withering), and distorted stems (stem curl-over) and roots. wikipedia.orgpublications.gc.ca Research indicates that MCPA influences the levels of RNA and DNA polymerase, as well as other enzymes critical for normal growth and development, further contributing to the cellular chaos. waterquality.gov.au The primary metabolic pathway for MCPA in plants involves the oxidation of the phenyl methyl group, which results in the formation of 2-hydroxy-4-chlorophenoxyacetic acid (HMCPA). waterquality.gov.au

A key characteristic of MCPA is its selective action, being significantly more effective against broadleaf (dicotyledonous) plants than against grasses (monocotyledonous plants). wikipedia.orgwaterquality.gov.aunih.gov This selectivity forms the basis of its widespread use in controlling broadleaf weeds in cereal crops and pastures. wikipedia.org The reason for this differential sensitivity lies in differences in plant morphology, physiology, and metabolism between monocots and dicots.

Even within susceptible dicot species, sensitivity to MCPA can vary significantly. Studies have shown that different plant species exhibit a wide range of responses to the herbicide. For example, chronic toxicity studies indicate that among aquatic organisms, diatoms are generally the most sensitive taxonomic group, while green algae are often the least sensitive. waterquality.gov.au Research on wild radish (Raphanus raphanistrum) has identified populations that have evolved resistance to MCPA, demonstrating that sensitivity can vary even within a single species. This resistance was found to be inherited as an incompletely dominant trait controlled by a single gene and was associated with an altered translocation of the herbicide within the plant. nih.gov

Table 1: Varying Sensitivity of Different Plant Species to MCPA This table is for illustrative purposes and compiles data from various studies. EC50 is the concentration that causes a 50% effect on the tested parameter (e.g., growth inhibition).

| Species | Taxonomic Group | Endpoint | Result (µg/L) |

| Navicula pelliculosa | Diatom | - | Most Sensitive Species waterquality.gov.au |

| Raphidocelis subcapitata | Green Alga | 2-day NOEC | 100,000 waterquality.gov.au |

| Raphidocelis subcapitata | Green Alga | 4-day NOEC | 32 waterquality.gov.au |

| Chlorella pyrenoidosa | Green Alga | 4-day EC50 | 21,670 - 21,960 waterquality.gov.au |

| Scenedesmus obliquus | Green Alga | 4-day EC50 | 35,490 waterquality.gov.au |

| Scenedesmus acutus | Green Alga | 4-day EC50 | 200,620 waterquality.gov.au |

| Desmodesmus subspicatus | Green Alga | 30-day EC10 | 142,700 waterquality.gov.au |

NOEC: No Observed Effect Concentration EC10: 10% Effect Concentration EC50: 50% Effect Concentration

Comparative Analysis of this compound with Related Phenoxy Herbicides

MCPA belongs to the phenoxyacetic acid family of herbicides, which includes other widely used compounds like 2,4-D (2,4-dichlorophenoxyacetic acid). epa.govnih.gov These herbicides share a common foundational mechanism of action but can differ in their specific applications and chemical properties depending on their formulation.

The primary mode of action for MCPA and other phenoxy herbicides such as 2,4-D is the same: they all act as synthetic mimics of the plant hormone auxin. wikipedia.orgnih.govontosight.ai They are absorbed by the plant and translocated to areas of active growth, where they cause uncontrolled cell division and elongation, leading to morphological deformities and eventual death in susceptible species. wikipedia.org Both MCPA and 2,4-D are selective for broadleaf weeds, making them effective for use in monocot crops. nih.govresearchgate.net

While their fundamental mechanism is analogous, there can be subtle differences in the spectrum of weeds they control and their efficacy under different environmental conditions. The choice between MCPA, 2,4-D, or other phenoxy herbicides often depends on the specific weed species targeted and the type of crop being treated. For instance, some studies have investigated the combined use of MCPA with herbicides from different classes, like Bentazon (a photosystem II inhibitor), to achieve a broader spectrum of weed control than either chemical provides alone. ontosight.ai

MCPA can be formulated as an acid, a salt (such as dimethylammonium or sodium salt), or an ester (such as 2-ethylhexyl ester). publications.gc.ca The this compound formulation is a salt. waterquality.gov.au The form of the formulation significantly impacts its physical and chemical properties, such as solubility and volatility, which in turn affect its behavior and bioactivity in the environment. publications.gc.cacanada.ca

In an aqueous medium, this compound salt dissociates rapidly and completely. epa.govcanada.ca Studies have shown that in deionized water, it fully dissociates into the MCPA anion (the active herbicidal component) and the dimethylammonium cation within 1.5 minutes. publications.gc.caepa.govregulations.gov This rapid dissociation means that the environmental fate and biological activity are primarily governed by the properties of the resulting MCPA acid. epa.govregulations.gov

In contrast, ester forms of MCPA, such as MCPA 2-ethylhexyl ester (MCPA-EHE), are less soluble in water and more lipophilic (fat-soluble). publications.gc.cacanada.ca The conversion of esters to the active MCPA acid is a process of hydrolysis, which can be influenced by environmental factors like pH. canada.caregulations.gov For example, the hydrolysis of MCPA-EHE to MCPA acid occurs with a half-life of less than 117 hours at a pH of 9, but no significant hydrolysis is observed at the more acidic pH levels of 5 and 7. canada.caregulations.gov Field studies have shown that a large proportion of MCPA-EHE converts to the acid form on the day of application under normal conditions. publications.gc.cacanada.ca

Generally, salt forms are highly water-soluble, while ester forms are less so. canada.ca This difference in solubility affects their uptake and movement. Although the ester forms must first be hydrolyzed to the acid to become active, their lipophilic nature can sometimes facilitate penetration through the waxy cuticle of plant leaves. The ester forms of MCPA are generally considered more toxic to aquatic organisms than the acid or salt forms; however, their rapid conversion to the acid form in the environment limits the duration of exposure to the more toxic ester. waterquality.gov.auoregonstate.edu

Table 2: Comparison of Physicochemical Properties of MCPA Forms Data compiled from various sources. canada.ca

| Property | MCPA (Acid) | This compound (Salt) | MCPA 2-ethylhexyl ester (Ester) |

| Form | Solid, crystalline powder | Liquid | Liquid |

| Water Solubility | Very soluble (pH dependent) | Soluble; dissociates quickly | Slightly soluble (0.1%, w:w) |

| Melting Point | 120°C | 111°C | 260-265°C |

| Density (at 20°C) | 1.18-1.21 g/mL | 1.181 g/mL | 1.06 g/mL |

| Log Kow | 1.43-2.82 | 1.415 | 5.37 |

| Dissociation | pKa = 3.07 | Rapidly dissociates in water | Hydrolyzes to acid form |

Log Kow (Octanol/water partition coefficient) is an indicator of lipophilicity. Higher values indicate greater lipid solubility.

Environmental Dynamics and Fate of Mcpa Dimethylammonium

Biotransformation and Biodegradation Processes

Microbial Degradation Pathways in Aerobic and Anaerobic Conditions

Microbial degradation is the primary mechanism for the dissipation of MCPA in soil and water. canada.capublications.gc.ca The process is significantly more rapid and effective under aerobic (oxygen-present) conditions compared to anaerobic (oxygen-absent) environments.

Under aerobic conditions , soil microorganisms readily break down MCPA. researchgate.net The degradation typically follows a pathway involving the initial cleavage of the ether bond, leading to the formation of key metabolites such as 4-chloro-2-methylphenol (B52076). researchgate.net This metabolite can reach up to 8% of the initial MCPA concentration in the soil within 7 to 14 days after application. researchgate.net Further degradation of these intermediate products ultimately leads to the mineralization of the compound. researchgate.net The half-life of MCPA in topsoils under aerobic conditions is relatively short, ranging from 1.5 to 26 days. researchgate.net Several bacterial species, particularly those from the Proteobacteria phylum, are known to be involved in this process, utilizing genes like tfdA and its variants to initiate the degradation cascade. pan.pl Fungi and Gram-negative bacteria have also been identified as key players in MCPA degradation. nih.gov

In contrast, under anaerobic conditions , such as those found in saturated soils, deeper groundwater, and some sediments, the biodegradation of MCPA is negligible or significantly retarded. canada.capublications.gc.casourcetotap.eu The lack of oxygen limits the activity of the microorganisms responsible for the primary degradation steps. publications.gc.ca This persistence in anaerobic environments raises concerns about the potential for legacy MCPA to accumulate in these zones. sourcetotap.eu

Influence of Edaphic and Environmental Factors on Degradation Rates

The rate of MCPA degradation in soil is influenced by a complex interplay of various soil (edaphic) and environmental factors that affect microbial activity and the bioavailability of the herbicide.

Soil pH: MCPA degradation is significantly faster in neutral to alkaline soils compared to acidic soils. publications.gc.capan.pl One study reported that degradation took only one week in a neutral soil (pH 6.3 and above), whereas it extended to 5-9 weeks in acidic soil. canada.capublications.gc.ca Acidic conditions can increase the sorption of MCPA to soil particles, reducing its availability to microorganisms. pan.pl

Organic Matter Content: Soil organic matter plays a crucial role. Higher organic carbon content generally supports a larger and more active microbial population, which can lead to faster degradation rates. pjoes.com However, very high organic matter can also increase sorption, potentially decreasing bioavailability. researchgate.net The addition of fresh organic material, like plant litter, has been shown to stimulate microbial activity and significantly accelerate MCPA mineralization. nih.govcabidigitallibrary.org

Soil Moisture and Temperature: Adequate soil moisture is essential for microbial activity and the movement of solutes like MCPA within the soil matrix. pan.plpjoes.com Temperature also governs the rate of microbial processes, with warmer conditions generally favoring faster degradation. sourcetotap.eu Conversely, cold weather limits biological degradation. canada.ca

Microbial Community: The presence, diversity, and abundance of specific MCPA-degrading microorganisms are fundamental. researchgate.net Soils with a history of MCPA application may exhibit enhanced degradation rates due to the acclimatization and proliferation of these specialized microbes. frontiersin.org

Table 1: Factors Influencing MCPA Degradation

| Factor | Influence on Degradation Rate | Mechanism |

| Oxygen Availability | Aerobic > Anaerobic | Aerobic microorganisms are primary degraders; their activity is limited in anaerobic conditions. canada.capublications.gc.ca |

| Soil pH | Neutral/Alkaline > Acidic | Acidic pH can increase sorption and reduce microbial activity. publications.gc.capan.pl |

| Organic Matter | Generally increases degradation | Supports larger microbial populations. pjoes.com Fresh litter can significantly boost mineralization. nih.gov |

| Temperature | Warmer > Colder | Microbial metabolic rates are temperature-dependent. sourcetotap.eu |

| Soil Moisture | Optimal moisture enhances degradation | Essential for microbial life and solute transport. pan.plpjoes.com |

Formation and Sequestration of Non-Extractable Residues in Soil

During the degradation process, a portion of the applied MCPA and its metabolites can become tightly bound to soil components, forming what are known as non-extractable residues (NERs) or bound residues. ecetoc.org These residues cannot be recovered from the soil using conventional solvent extraction methods. ecetoc.orgcabidigitallibrary.org

The formation of NERs is a complex process influenced by microbial activity and the properties of the soil matrix. cabidigitallibrary.org These residues can be incorporated into various soil fractions, including humic substances (humic acid, fulvic acid) and mineral components like clay. cabidigitallibrary.orgiuss.org There are two main viewpoints on NERs: one sees them as a potential long-term source of contamination that could be released later, while the other views their formation as a detoxification and decontamination process, effectively immobilizing the chemical. ecetoc.org

Research has shown that the addition of plant litter can significantly increase the formation of NERs. In one study, the presence of maize litter increased NER formation from less than 6% in control soil to 21% of the initially applied MCPA. nih.gov This process involves both the incorporation of MCPA into microbial biomass (biogenic NERs) and abiotic binding to soil organic matter. nih.gov The formation of these bound residues is a critical aspect of the long-term fate of MCPA in the soil environment. ecetoc.org

Transport and Distribution within Watersheds

Despite its relatively rapid degradation in aerobic topsoils, MCPA-dimethylammonium and its parent acid are mobile and can be transported from agricultural fields into aquatic ecosystems. sourcetotap.eupjoes.com

Surface Runoff and Hydrological Transfer Pathways

MCPA's high water solubility and weak retention in many soil types make it susceptible to transport via water movement. pan.plpjoes.comontosight.ai The primary pathways for its entry into surface water bodies include:

Surface Runoff: During rainfall or irrigation events, MCPA present on the soil surface or in the upper soil layers can be dissolved in water and carried into streams, rivers, and lakes. canada.caresearchgate.net This is a significant pathway, especially when heavy rainfall occurs shortly after herbicide application. researchgate.net

Tile Drainage: In agricultural areas with subsurface tile drainage systems, MCPA that leaches through the soil profile can be intercepted by these drains and rapidly transported to surface water outlets. oclc.org Modeling studies have identified tile flow as a potentially dominant pathway for MCPA transport in certain tile-drained river basins. oclc.org

Spray Drift: During application, fine droplets of the herbicide can drift from the target area and be directly deposited into nearby water bodies. canada.cacanada.ca

Atmospheric Deposition: MCPA can be detected in the atmosphere and subsequently deposited into watersheds through rain or dry deposition, sometimes far from the original application site. nih.gov

Studies have consistently detected MCPA in rivers and reservoirs, particularly in agricultural regions. canada.ca Concentrations often peak after application periods in late spring and early summer, coinciding with runoff events. canada.ca For instance, a study of 15 surface drinking water reservoirs in the Northern Great Plains of North America detected MCPA in 99% of the samples. canada.ca

Sediment Accumulation and Potential for Remobilization

While MCPA generally does not bind strongly to sediments, some accumulation can occur. canada.capublications.gc.ca In aquatic systems, especially in environments where anaerobic conditions prevail at the sediment-water interface, the degradation of MCPA is slowed considerably. publications.gc.casourcetotap.eu This allows for the potential accumulation of the herbicide in bottom sediments over time.

These accumulated residues represent a potential long-term source of contamination. sourcetotap.eu Physical disturbances of the sediment, such as those caused by high flow events or dredging, can lead to the remobilization of the sequestered MCPA back into the water column. core.ac.uk This release of "legacy" MCPA from sediment stores can contribute to the continued presence of the herbicide in surface waters, even long after direct applications in the catchment have ceased. sourcetotap.eu However, the extent of accumulation can be variable, with some studies suggesting that other, more persistent phenoxy acids may accumulate to a greater degree than MCPA in certain soil and sediment types. researchgate.net

Ecotoxicological Implications in Non Target Organisms

Aquatic Ecosystems Research

The introduction of MCPA-dimethylammonium into aquatic environments, primarily through spray drift and surface runoff, poses a risk to a variety of non-target organisms. ccme.ca The dimethylamine (B145610) salt of MCPA is known to completely dissociate into the MCPA anion and the dimethylammonium cation in water. epa.gov

Aquatic plants, including algae and macrophytes, are particularly sensitive to MCPA, which acts as a synthetic auxin, leading to uncontrolled growth and eventual death in susceptible species. ccme.ca The ester forms of MCPA generally exhibit higher toxicity to aquatic plants than the acid or salt forms.

Studies have established a range of toxicity values for different aquatic plant species. For the green alga Selenastrum capricornutum, the 5-day EC50 (the concentration that causes a 50% reduction in a measured effect, in this case, cell density) for the dimethylamine (DMA) salt is 0.19 mg/L. ccme.ca The diatom Navicula pelliculosa has shown a Lowest Observed Effect Concentration (LOEC) of 0.073 mg/L for the DMA salt. ccme.ca For the aquatic macrophyte, duckweed (Lemna gibba), the 14-day EC50 for reduced frond density is 0.25 mg/L for the DMA salt. ccme.ca Another study reported a 14-day IC50 of 124 µg/L for Lemna gibba. researchgate.net

Table 1: Phytotoxicity of this compound to Algae and Aquatic Macrophytes

The toxicity of this compound to aquatic fauna varies significantly among species and is also dependent on the formulation. ccme.ca Generally, ester formulations are more toxic to fish and invertebrates than the salt forms. ccme.ca

For freshwater invertebrates, the 48-hour EC50 for impaired motility in Daphnia magna is greater than 230 mg/L for the dimethylamine salt, indicating relatively low acute toxicity to this species. ccme.ca In contrast, the 2-EHE ester form has an EC50 of 0.28 mg/L for the same species, highlighting the significant difference in toxicity between formulations. ccme.ca

In fish, a wide range of toxicity values has been reported. For rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 (lethal concentration for 50% of the test organisms) for the DMA salt can range from 3.6 to 748 mg/L, depending on the life stage of the fish. ccme.ca For bluegill sunfish, the 96-hour LC50 for the 2-EHE ester is between 3.16 and 4.64 mg/L. ccme.ca

Table 2: Acute Toxicity of MCPA Formulations to Freshwater Invertebrates and Fish

Assessments of both short-term (acute) and long-term (chronic) toxicity reveal that aquatic plants are the most sensitive trophic level to MCPA. ccme.ca Diatoms, in particular, have shown high sensitivity, with a 5-day No Observed Effect Concentration (NOEC) for growth of 7.7 µg/L for Navicula pelliculosa.

Chronic toxicity data for fish and invertebrates are more limited. However, studies have shown that MCPA can inhibit the growth of rainbow trout at a concentration of 50 mg/L and increase mortality in juvenile brown trout at 100 mg/L. ccme.ca For invertebrates, a 21-day NOEC for immobilization in Daphnia magna has been reported at 13,000 µg/L.

Table 3: Chronic and Acute Toxicity of MCPA across Different Trophic Levels

Terrestrial Ecosystems Research

In terrestrial environments, the impact of this compound extends to the soil microbiome and non-target plant species, which can be exposed through spray drift or direct application. epa.gov

Soil microorganisms are crucial for maintaining soil health and fertility, and their activities can be affected by the application of herbicides. Research has shown that MCPA can induce a stress reaction in the soil microbial community. nih.gov

One study found that in a non-amended soil, MCPA application led to a decrease in the activity of several key soil enzymes after 60 days. Dehydrogenase activity decreased by 39.3%, urease activity by 20%, and phosphatase activity by 15.7%. nih.gov The soil ergosterol (B1671047) content, an indicator of fungal biomass, also decreased by 56.5%. nih.gov However, the application of organic amendments to the soil was found to lessen the inhibitory effects of the herbicide on these enzyme activities. nih.gov Another study observed that MCPA did not appear to negatively affect soil bacterial biodiversity. researchgate.net

Table 4: Effect of MCPA on Soil Enzyme Activity and Fungal Biomass (60 days post-application)

Non-target plants in and around agricultural fields can be exposed to MCPA through spray drift, which can adversely affect their growth and reproduction. epa.govau.dk The risk assessment for MCPA suggests a concern for non-target terrestrial plants across all use sites.

Field studies have observed the effects of MCPA on non-target crops. In one experiment on spring wheat (Triticum aestivum), MCPA application resulted in a slight but statistically significant reduction in plant height by 9%. lmaleidykla.ltresearchgate.net The dry weight of the stems and roots also decreased by 14%. researchgate.net In contrast, another part of the same study noted that the fresh and dry weight of the grain significantly increased by 9% and 11% respectively, suggesting that reduced weed competition could potentially lead to higher yields in the target crop despite some negative physiological impacts. researchgate.net In cotton, a non-target plant, exposure to MCPA-Na at the seedling and budding stages led to a significant reduction in the number of bolls and single boll weight. nih.gov

Table 5: Effects of MCPA on Non-Target Terrestrial Plants

Advanced Analytical and Detection Methodologies for Mcpa Dimethylammonium

Chromatographic Techniques for Trace Analysis (e.g., HPLC, LC-MS)

Chromatography is a fundamental technique for separating, identifying, and purifying components of a mixture. nih.gov For the trace analysis of MCPA, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used methods. helixchrom.comencyclopedia.pub These techniques are essential for determining residue levels in environmental samples like soil, water, and agricultural products. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is frequently coupled with an Ultraviolet (UV) detector for the quantification of MCPA. researchgate.netnih.gov The method often involves a reversed-phase C18 column and an isocratic mobile phase, such as a mixture of methanol (B129727) and water. nih.gov The detection wavelength is typically set around 230 nm or 280 nm to achieve optimal sensitivity for phenoxyacetic herbicides. researchgate.netnih.gov Sample preparation is a critical step and usually involves liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), has become the gold standard for pesticide residue analysis due to its superior sensitivity and selectivity. rsc.orglcms.cz This method allows for the direct injection of water samples with minimal preparation, significantly increasing sample throughput. nih.gov For soil samples, extraction with solvents like acetonitrile (B52724) followed by dilution is a common approach. rsc.org The LC-MS/MS technique minimizes matrix effects that can interfere with quantification and provides structural confirmation of the analyte. rsc.orgnih.gov It can achieve very low limits of detection, often in the nanogram per liter (ng/L) range for water samples. nih.govlcms.cz

Table 1: Examples of Chromatographic Conditions for MCPA Analysis

| Technique | Matrix | Column | Mobile Phase | Detection | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|---|

| HPLC-DAD | Wheat and Soil | C18 | Acidic Media | Diode Array Detector | 0.01 mg/kg | nih.gov |

| RP-HPLC-UV | Pesticide Formulations | C18 Zorbax (250 × 4.6 mm, 5 µm) | Methanol:Water (90:10) | UV at 230 nm | 3.62 mg/L | nih.gov |

| LC-MS/MS | Soil | Not Specified | Acetonitrile and water with formic acid | Triple Quadrupole MS | 0.02 mg/kg | researchgate.net |

| LC-MS/MS | Water and Soil | Not Specified | Not Specified | Electrospray Tandem MS | 40 ng/L (Water, direct injection) | nih.gov |

| UPLC-MS/MS | Drinking Water | ACQUITY UPLC | Not Specified | ESI Negative | Trace levels as low as 2.5 ng/L | lcms.cz |

Gas Chromatography (GC) is another established technique for analyzing phenoxy acid herbicides. However, it typically requires a derivatization step to convert the polar acidic herbicides into more volatile esters before analysis. epa.govwho.int GC coupled with a mass selective detector (MSD) or an electron capture detector (ECD) offers high sensitivity for determining MCPA residues in water and other environmental samples. epa.govedfhelpdesk.com

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for both the structural confirmation and quantification of MCPA. In modern analytical laboratories, these methods are often used as detectors following chromatographic separation.

Mass Spectrometry (MS) is the most definitive detection method. When coupled with LC or GC, it provides not only quantification but also mass spectra that confirm the identity of the compound. fao.orgfree.fr Tandem mass spectrometry (LC-MS/MS) is particularly powerful, as it isolates a precursor ion of the target analyte and fragments it to produce characteristic product ions, offering a very high degree of certainty in identification. lcms.cznih.gov This specificity is crucial when analyzing complex environmental samples where multiple compounds may be present. nih.gov

UV-Visible Spectroscopy , as mentioned previously, is a common detection method for HPLC. nih.gov It quantifies the analyte based on its absorption of UV light at a specific wavelength. researchgate.net While robust and cost-effective, it is less selective than mass spectrometry and can be susceptible to interference from other compounds in the sample that absorb light at the same wavelength. nih.gov

Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful techniques for the structural elucidation of molecules. These methods are primarily used to confirm the identity of the MCPA active ingredient in technical-grade materials and formulations rather than for trace residue analysis. fao.org

Surface-Enhanced Raman Spectroscopy (SERS) is an emerging technique that has shown potential for the trace detection of contaminants. Research has demonstrated the fabrication of SERS-active substrates, such as silver nanodendrites, for detecting MCPA, indicating its potential as a future analytical tool. chemrxiv.org

Environmental Monitoring Techniques and Sampling Strategies

The widespread use of MCPA necessitates robust environmental monitoring programs to assess its occurrence, fate, and transport in ecosystems. sourcetotap.eu Due to its high solubility, MCPA is susceptible to transport into surface and groundwater, making monitoring of these resources particularly important. sourcetotap.eumdpi.com Monitoring data from various countries have shown frequent detection of MCPA in rivers and groundwater, highlighting the international scale of its environmental presence. sourcetotap.eumdpi.com

Effective monitoring relies on well-designed sampling strategies that consider the timing of herbicide application, local hydrology, and land use. ccetompkins.org Samples are typically collected from rivers, streams, lakes, and groundwater wells. who.intsourcetotap.eu The frequency of sampling may be increased following periods of high application or significant rainfall events that could lead to runoff. ccetompkins.org

Water quality monitoring for pesticides like MCPA is often mandated by regulatory bodies to protect aquatic life and ensure the safety of drinking water. ccme.caherts.ac.ukregulations.gov These protocols specify the sampling locations, frequency, and analytical methods to be used. ccetompkins.orgepcamr.org

Monitoring networks are established to provide spatial and temporal data on pesticide concentrations. For instance, samples may be collected upstream and downstream of agricultural areas to assess the contribution of runoff. ccetompkins.org Drinking water sources are monitored closely, with established maximum contaminant levels (MCLs) or guideline values. who.intherts.ac.ukregulations.gov For example, the World Health Organization (WHO) has a guideline value for MCPA in drinking water. herts.ac.uk

The monitoring process typically involves:

Sample Collection : Water samples are collected in appropriate containers, often with preservatives to prevent degradation of the analyte. ccetompkins.org

Sample Preparation : Depending on the analytical method, samples might be filtered, extracted, and concentrated to isolate the MCPA from the water matrix. researchgate.net

Analysis : Samples are analyzed using validated methods, predominantly LC-MS/MS, to determine the concentration of MCPA. lcms.cz

Data Reporting : Results are compared against regulatory limits or guidelines to assess water quality. regulations.gov

Monitoring MCPA residues in soil is crucial for understanding its persistence, degradation, and potential for leaching into groundwater. nih.gov The analysis of soil residues involves several key steps:

Sampling : Representative soil samples are collected from the area of interest, often at different depths to assess vertical movement.

Extraction : MCPA is extracted from the soil matrix using a suitable solvent. The choice of solvent and extraction conditions (e.g., pH) is critical for achieving high recovery. nih.govnih.gov Common methods include extraction with acidic or alkaline media or with organic solvents like acetonitrile. nih.govrsc.orgnih.gov

Clean-up : The soil extract is often "cleaned up" to remove co-extracted matrix components that could interfere with the analysis. Solid-phase extraction (SPE) with C18 cartridges is a widely used clean-up technique. nih.govnih.gov

Analysis : The final extract is analyzed by HPLC or LC-MS/MS to quantify the amount of MCPA. nih.govresearchgate.net

Method validation is a critical requirement to ensure the reliability of the analytical data. epa.gov This process establishes the performance characteristics of the analytical method.

Table 2: Method Validation Parameters for MCPA Soil Residue Analysis

| Parameter | Description | Typical Values/Ranges for MCPA | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 0.000466 - 0.000480 mg/kg | epa.gov |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | 0.01 - 0.02 mg/kg | nih.govresearchgate.netepa.gov |

| Recovery | The percentage of the true amount of analyte that is detected by the analytical method. | 70% - 120% (often within 87.1% - 98.2%) | nih.govepa.gov |

| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as Relative Standard Deviation (RSD). | ≤20% (often within 0.604% - 3.44%) | nih.govepa.gov |

Validation studies for MCPA in soil have demonstrated that methods like HPLC-DAD and LC-MS/MS can achieve good recoveries (typically 70-120%) and low relative standard deviations (RSDs), confirming their suitability for routine monitoring. nih.govepa.gov

Mechanisms of Herbicide Resistance and Evolutionary Dynamics in Plants

Characterization of Resistance Mechanisms in Target Weeds

Herbicide resistance mechanisms are broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov Both have been observed in weeds resistant to synthetic auxin herbicides like MCPA.

Target-Site Resistance (TSR): This form of resistance involves modifications to the herbicide's specific molecular target within the plant, preventing the herbicide from binding and exerting its phytotoxic effect. For synthetic auxins, the primary targets are components of the auxin signaling pathway, such as the SCFTIR1/AFB co-receptor complex and Aux/IAA transcriptional repressors. core.ac.ukscielo.br Mutations in the genes encoding these proteins can reduce the binding affinity of the herbicide, rendering it ineffective. For instance, research on MCPA-resistant green pigweed (Amaranthus powellii) pointed towards a target site modification as the likely resistance mechanism, as no significant differences in herbicide absorption, translocation, or metabolism were found compared to susceptible populations. researchgate.netbiorxiv.org

Non-Target-Site Resistance (NTSR): NTSR involves mechanisms that prevent a lethal concentration of the herbicide from reaching its target site. This can occur through several processes:

Reduced Herbicide Absorption or Translocation: The resistant plant may absorb less herbicide through its leaves or roots, or it may be less efficient at moving the herbicide to its sites of action within the plant. cabidigitallibrary.org Studies on Palmer amaranth (B1665344) (Amaranthus palmeri) resistant to MCPA revealed that resistant plants translocated less of the herbicide and metabolized it more rapidly. researchgate.net

Enhanced Herbicide Metabolism: The resistant weed can detoxify the herbicide more rapidly than susceptible plants. cabidigitallibrary.org This often involves enzymes like cytochrome P450 monooxygenases, which can break down the herbicide into non-toxic compounds. researchgate.net

Sequestration: The herbicide is moved to and stored in locations within the plant cell, such as the vacuole, where it cannot reach its target site. cabidigitallibrary.org

The specific mechanism of resistance can vary significantly between different weed species and even among different populations of the same species.

| Weed Species | Resistance Mechanism Type | Specific Finding |

|---|---|---|

| Green Pigweed (Amaranthus powellii) | Target-Site Resistance (TSR) | Resistance linked to target site modifications; no differences observed in herbicide absorption, translocation, or metabolism. researchgate.netbiorxiv.org |

| Palmer Amaranth (Amaranthus palmeri) | Non-Target-Site Resistance (NTSR) | Resistant plants exhibited reduced translocation and more rapid metabolism of MCPA. researchgate.net |

| Capeweed (Arctotheca calendula) | Target-Site Resistance (TSR) | Cross-resistance to MCPA and other auxinic herbicides was confirmed, linked to a mutation in an Aux/IAA gene. researchgate.net |

Genetic and Molecular Basis of Resistance Development

The evolution of herbicide resistance is fundamentally a genetic process. It begins with the existence of rare, naturally occurring mutations within a weed population that confer resistance. hracglobal.com Continuous application of the same herbicide selects for these individuals, allowing them to survive, reproduce, and pass the resistance genes to their offspring, gradually increasing the frequency of resistance in the population.

Key genetic factors influencing this process include:

Initial Allele Frequency: The starting frequency of resistance alleles in a population impacts how quickly resistance becomes widespread.

Gene Inheritance: Resistance can be conferred by single, dominant alleles, which can spread more rapidly than recessive traits, as seen in some cases of auxinic herbicide resistance. scielo.br

Gene Flow: The movement of resistance genes between populations via pollen or seeds can rapidly introduce resistance to previously susceptible areas. hracglobal.com

At the molecular level, specific genetic changes have been identified that confer resistance to MCPA and other synthetic auxins:

Single Nucleotide Polymorphisms (SNPs): A study on MCPA-resistant Amaranthus powellii identified a specific SNP in the auxin response factor (ARF) 9 gene . researchgate.netbiorxiv.org This mutation results in a leucine (B10760876) to phenylalanine amino acid substitution, which is thought to disrupt the interaction with Aux/IAA repressor proteins, thereby blocking the herbicide's lethal action. researchgate.netbiorxiv.org

Deletions: In capeweed (Arctotheca calendula) populations resistant to 2,4-D and cross-resistant to MCPA, a 12 base-pair deletion was identified in the AcIAA27 gene , which is an Aux/IAA gene. researchgate.net This deletion, located near a critical region for protein degradation, is responsible for the resistance phenotype. researchgate.net

These molecular changes alter the target proteins of the herbicide, providing a clear genetic basis for target-site resistance. The diversity of mutations highlights the various evolutionary pathways plants can take to adapt to the strong selective pressure exerted by herbicides.

Strategies and Methodologies for Mitigating Resistance Evolution

Preventing or delaying the evolution of herbicide resistance is a critical component of modern agriculture and requires a multifaceted approach known as Integrated Weed Management (IWM). canolacouncil.orggrowiwm.org The goal is to reduce the selection pressure for resistance by using diverse control tactics. bayer.com

Chemical Strategies:

Herbicide Rotation and Mixtures: The most fundamental strategy is to rotate herbicides with different modes of action or use tank mixtures. hracglobal.com This prevents a single herbicide from continuously selecting for the same resistance trait. For MCPA-dimethylammonium (a Group 4/O herbicide), this means rotating or mixing it with herbicides from different groups. nih.gov

Use of Full Labeled Rates: Applying herbicides at the recommended rates is crucial to ensure effective control and minimize the survival of less susceptible individuals that could carry low-level resistance genes. hracglobal.com

Non-Chemical and Cultural Strategies:

Crop Rotation: Rotating crops allows for the use of different herbicides and cultural practices, disrupting the life cycle of specific weeds. soybeanresearchinfo.com Including perennial or winter crops in a rotation can be particularly effective. growiwm.org

Mechanical Weed Control: Practices like tillage and cultivation can control weeds without relying on herbicides, reducing selection pressure. hracglobal.combayer.com

Enhancing Crop Competitiveness: Using higher seeding rates and narrow row spacing can help the crop outcompete weeds for resources like light, water, and nutrients, suppressing the growth of any surviving weeds. graincentral.comcanadianagronomist.ca

Harvest Weed Seed Control (HWSC): This involves collecting and destroying weed seeds during harvest to prevent them from entering the soil seedbank. soybeanresearchinfo.com

Scouting and Management of Escapes: Regularly monitoring fields after herbicide application to identify and control any surviving weed patches before they can set seed is essential to prevent the spread of resistant individuals. hracglobal.com

By integrating these chemical and non-chemical strategies, the selection pressure for this compound resistance can be significantly reduced, preserving its efficacy for future use. canolacouncil.orgbayer.com

Human Health Risk Assessment and Toxicological Research

Mammalian Toxicology Studies and Adverse Outcome Pathways

Toxicological studies in various animal models have identified the kidney and liver as primary target organs for MCPA-induced systemic toxicity. nih.govorst.edu

In a 1-year feeding study in beagle dogs, kidney and liver toxicity were observed at mid and high dose levels. nih.govwho.int These effects were characterized by alterations in clinical chemistry, including increased blood urea (B33335), potassium, and creatinine (B1669602) for kidney effects, and changes in bilirubin, GPT, GOT, triglycerides, and cholesterol for liver effects. nih.gov Histopathological findings in the kidneys included increased pigment deposition in the proximal tubular epithelium. nih.gov A 90-day study in dogs also showed that MCPA treatment caused moderate kidney damage and inflammatory lesions in the liver, particularly in males at the high-dose level which experienced focal hepatocellular necrosis. nih.gov

Studies in rats have shown similar target organ toxicity. A 2-year feeding study in Wistar rats resulted in nephropathy and decreased body weight gain at the highest dose level. who.int Short-term, 90-day studies in rats identified elevated relative kidney weights as a key effect. who.intnih.gov Increased relative liver weights were also noted at higher oral dose levels. orst.edu Across multiple rat strains, dietary exposure to MCPA led to discernible adverse effects, including increased urea and creatinine, indicating renal impacts, and liver changes consistent with enzyme induction. who.int

High-dose dermal studies in rabbits have also resulted in observable histopathological changes in the liver, kidneys, spleen, and thymus. orst.edunih.gov While specific respiratory system pathology is not a consistently highlighted finding, acute toxicity studies in rats noted clinical signs such as decreased respiration following high oral doses. who.intfao.org

| Animal Model | Study Duration | Target Organ(s) | Key Research Findings | Reference(s) |

|---|---|---|---|---|

| Dog (Beagle) | 1 Year | Kidney, Liver | Alterations in clinical chemistries (urea, creatinine, bilirubin, etc.); increased kidney pigment deposition. | nih.govwho.int |

| Dog | 90 Days | Kidney, Liver, Testes | Moderate kidney damage; inflammatory liver lesions and focal hepatocellular necrosis; decreased testes weight. | nih.gov |

| Rat (Wistar) | 2 Years | Kidney | Chronic nephropathy observed at the highest dose level. | who.int |

| Rat | 90 Days | Kidney, Liver | Elevated relative kidney and liver weights. | orst.eduwho.intnih.gov |

| Rabbit | 3 Weeks (Dermal) | Liver, Kidney, Spleen, Thymus | Histopathological changes observed at high dose levels. | orst.edunih.gov |

Acute and subchronic neurotoxicity studies have been conducted on MCPA and its salt and ester forms in rats. fao.org In acute studies, clinical signs such as ataxia were observed; however, these were attributed to systemic toxicity rather than a direct neurotoxic effect. fao.org No pathological changes to the brain or nervous tissue were observed in these or other toxicity studies. fao.org Lethargy and myotonia have been observed following dosing, with radioactivity from labeled MCPA detected in the brain, though at a much lower concentration than in plasma. who.int The U.S. Environmental Protection Agency (EPA) identified the need for a developmental neurotoxicity (DNT) study to further assess the potential for prenatal neurotoxicity based on clinical signs observed in acute and subchronic studies. epa.gov

Developmental toxicity studies in rats have shown effects such as reduced fetal body weight and delayed ossification, but these findings occurred at dose levels that also produced maternal toxicity (e.g., reduced body weight gain and feed consumption). who.intfao.org In contrast, a developmental study in rabbits found no embryo or fetal toxicity up to the highest dose tested. fao.org Based on these findings, it has been concluded that the MCPA ion is not teratogenic in rats or rabbits. fao.org

The genotoxic potential of MCPA, including its dimethylamine (B145610) salt and ester forms, has been extensively evaluated in a wide range of in vitro and in vivo assays. nih.govfao.org The overwhelming consensus from these studies is that MCPA does not have genotoxic potential. nih.govfao.org While some tests indicated a weak mutagenic potential, this was typically observed only at high doses that would also cause acute toxicity in the animal models. nih.gov

Human Exposure Pathways and Biomonitoring in Research Settings

Human exposure to MCPA-dimethylammonium can occur through various pathways, primarily related to its use as an herbicide in agricultural and residential settings. regulations.gov

Occupational exposure is a significant pathway for individuals who mix, load, and apply MCPA-containing products, as well as for those who re-enter recently treated agricultural fields. epa.govregulations.gov Residential exposure can also occur for individuals applying the herbicide to lawns and for both adults and children who come into contact with treated turf. regulations.gov

Dermal contact is considered a primary route of exposure in both occupational and residential scenarios. nih.govregulations.gov Subacute dermal studies in rabbits demonstrated that MCPA can cause skin irritation, and at very high doses, can be absorbed and lead to systemic effects, including changes in the liver, kidneys, spleen, and thymus. orst.edunih.gov

Inhalation of aerosolized particles during spray applications is another potential route of exposure. pesticideinfo.orgilo.org While a harmful concentration of airborne particles can be reached during spraying, the risk is considered to be short-term for residential handlers and for those potentially exposed to spray drift. regulations.govilo.org

Exposure for the general population can occur through the ingestion of residues in food and drinking water. epa.govregulations.gov Regulatory agencies conduct dietary risk assessments and have generally found that exposure to MCPA residues from food consumption is below levels of concern. epa.gov

A more significant pathway for public exposure is through drinking water contamination. advancedsciencenews.com Due to its solubility and mobility in soil, MCPA is susceptible to transport into surface and groundwater. ulster.ac.uksourcetotap.eu Consequently, it is one of the most frequently detected pesticides in drinking water sources in some regions, with concentrations occasionally exceeding regulatory limits such as the 0.1 µg/L maximum concentration for a single pesticide set by the European Union. advancedsciencenews.comnih.govresearchgate.net Monitoring studies in various countries have confirmed the widespread presence of MCPA in rivers and streams. sourcetotap.euresearchgate.net Biomonitoring research has utilized urine analysis to assess human exposure levels to MCPA. researchgate.net

| Exposure Pathway | Scenario | Population Group | Key Research Findings | Reference(s) |

|---|---|---|---|---|

| Dermal | Occupational & Residential | Applicators, agricultural workers, residents, children | Primary route of exposure from handling products and contact with treated surfaces (e.g., turf). | nih.govepa.govregulations.gov |

| Inhalation | Occupational & Residential | Applicators, individuals near spray sites | Potential for exposure to aerosols during spray applications. | regulations.govilo.org |

| Dietary (Food) | General Population | All | Potential exposure from residues on treated crops; regulatory assessments indicate risks are not of concern. | epa.govregulations.gov |

| Dietary (Drinking Water) | General Population | All | Significant exposure pathway due to MCPA's mobility in soil and transport to water sources. Frequently detected in monitoring studies. | advancedsciencenews.comsourcetotap.euresearchgate.net |

Epidemiological Investigations and Public Health Implications

Epidemiological research has investigated the potential links between exposure to MCPA, a chlorophenoxy herbicide, and various chronic health conditions. A significant portion of this research has centered on carcinogenic outcomes, with some studies suggesting a possible association with several types of cancer. However, the evidence is often described as inconsistent and not conclusive nih.govnih.govsourcetotap.eu.

Several epidemiological studies have suggested a potential link between exposure to chlorophenoxy herbicides like MCPA and an elevated risk for non-Hodgkin's lymphoma (NHL), Hodgkin's disease, leukemia, and soft-tissue sarcoma nih.govsourcetotap.eu. For instance, a case-control study published in the International Journal of Cancer found that exposure to MCPA could more than double a person's risk of developing non-Hodgkin's lymphoma, reporting an odds ratio (OR) of 2.81. beyondpesticides.org An earlier study by the same researchers in 2002 also indicated an increased risk for NHL with an odds ratio of 2.62 for MCPA exposure. beyondpesticides.org

Despite these findings, many regulatory agencies and some reviews of toxicological data conclude that there is limited or inadequate evidence to classify MCPA as a human carcinogen nih.govwho.int. Studies in laboratory animals have not supported a causal link between MCPA exposure and cancer development nih.govnih.gov. A key challenge in human studies is that occupational exposure, particularly among agricultural workers, often involves a combination of several pesticides, making it difficult to attribute health effects to MCPA alone who.intcanada.ca. The International Agency for Research on Cancer (IARC) has noted that epidemiological investigations typically involve exposure to multiple chlorophenoxyacetic weedkillers, leading to a classification of "limited evidence" of carcinogenicity for occupational exposures to this class of herbicides who.int.

Beyond cancer, prolonged or repeated contact with MCPA may lead to other chronic health issues, including potential damage to the liver and kidneys genfarm.com.au. Animal studies have indicated that long-term exposure can result in health effects in these organs nih.govcanada.ca. In a two-year study on rats, chronic effects such as nephropathy and alterations in clinical parameters were observed at high doses who.intnih.gov.

Interactive Table: Epidemiological Findings on MCPA Exposure and Non-Hodgkin's Lymphoma (NHL) Risk

| Study Publication Year | Reported Association | Odds Ratio (OR) | 95% Confidence Interval (CI) | Population Studied |

| 2008 | Increased NHL Risk | 2.81 | Not Specified | General Population |

| 2002 | Increased NHL Risk | 2.62 | Not Specified | General Population |

| Various | Suggestive Evidence | Not Specified | Not Specified | Agricultural Workers |

Certain groups within the population are considered more vulnerable to the potential health effects of pesticide exposure due to factors like age, occupation, or pre-existing health conditions. Research into the effects of MCPA on these vulnerable populations is critical for a comprehensive public health risk assessment.

Agricultural Workers

Agricultural workers represent a primary vulnerable population due to their high likelihood of occupational exposure to pesticides like MCPA cdc.govnih.govresearchgate.net. Studies have shown that farmworkers exposed to synthetic pesticides may be at an increased risk for certain cancers and neurological disorders cdc.govnih.govnih.gov. The potential interaction between genetic predispositions (polymorphisms) that increase the risk of developing NHL and occupational exposure to chlorophenoxy compounds like MCPA is an area that remains largely unknown and requires further research. nih.gov

Pregnant Women and Children

The potential for adverse developmental and birth outcomes is a significant concern regarding pesticide exposure in vulnerable populations. Exposure to pesticides during pregnancy may pose a risk to the developing fetus, as these chemicals can cross the placental barrier nih.gov.

A study focusing on agricultural regions found that mothers exposed to the highest levels of pesticides (the top 5 percent) during pregnancy had a 5 to 9 percent increased probability of adverse birth outcomes, such as low birth weight and preterm birth. futurity.org While not specific to MCPA, this highlights the potential risks for pregnant women in agricultural settings where MCPA is used. futurity.org Research has linked maternal pesticide exposure to outcomes including stillbirth and low birth weight beyondpesticides.org. Animal studies on MCPA have yielded mixed results; one study on rabbits found that high doses of MCPA resulted in a significant decrease in fetal and placental weight, though it did not demonstrate a teratogenic effect. nih.gov

Children may also be a vulnerable group. Their exposure can occur through various pathways, and their developing bodies may be more susceptible to the effects of toxic chemicals nih.gov.

Interactive Table: Research Findings in Vulnerable Populations Exposed to Pesticides (Including MCPA Context)

| Vulnerable Group | Research Focus | Key Findings | Specific MCPA Data |

| Agricultural Workers | Chronic Disease Risk | Increased risk for certain cancers (e.g., NHL) and neurological disorders. cdc.govnih.govresearchgate.net | Often studied as part of a mix of chlorophenoxy herbicides; specific risk attribution is difficult. nih.govwho.int |

| Pregnant Women | Birth Outcomes | High pesticide exposure associated with a 5-9% increase in adverse outcomes (e.g., low birth weight, preterm birth). futurity.org | A rabbit study showed decreased fetal and placental weight at high doses of MCPA. nih.gov |

| Children | Developmental Effects | Pesticides can cross the placental barrier, posing risks to fetal development. nih.gov | Limited direct research on this compound effects on children's long-term health. |

Remediation and Mitigation Strategies for Environmental Contamination

Water Treatment Technologies for MCPA-dimethylammonium Removal

Conventional water treatment processes are often insufficient for removing polar and persistent herbicides like MCPA. researchgate.net Consequently, advanced and more robust technologies are necessary to ensure water quality.

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic contaminants from water by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.commdpi.com Research has demonstrated the effectiveness of several AOPs in degrading MCPA in aqueous solutions. researchgate.net

Processes such as ozonation (O₃), UV irradiation, and the combination of these with hydrogen peroxide (H₂O₂) have been studied for MCPA removal. researchgate.netnih.gov The combination of UV and H₂O₂ (UV/H₂O₂) and ozone and H₂O₂ (O₃/H₂O₂) have been shown to be more effective in degrading MCPA than ozonation or photolysis alone, highlighting the significant role of hydroxyl radicals in enhancing degradation efficiency. researchgate.netnih.gov The photo-Fenton process, which utilizes ferrous iron (Fe²⁺) and H₂O₂ in the presence of light, is another effective AOP for MCPA removal. researchgate.net

Key kinetic data from studies on AOPs for MCPA degradation illustrate the reaction rates with different oxidizing agents.

Table 1: Reaction Rate Constants for MCPA with Ozone and Hydroxyl Radicals

| Oxidizing Agent | Rate Constant (M⁻¹ s⁻¹) |

|---|---|

| Ozone (O₃) | 47.7 |

| Hydroxyl Radical (•OH) | 6.6 x 10⁹ |

Data sourced from a study conducted at 20°C. nih.gov

Adsorption is a well-established and effective technique for removing herbicides like MCPA from water. nih.gov The process involves the accumulation of the contaminant molecules on the surface of a solid adsorbent material. The efficiency of adsorption is dependent on the physical and chemical properties of the adsorbent, such as its specific surface area and surface chemistry. nih.gov

A variety of materials have been investigated for their capacity to adsorb MCPA. Activated carbons are frequently used due to their high porosity and surface area. nih.gov Other materials, including biochar, clay materials, and metal-organic frameworks (MOFs), have also shown significant promise. nih.gov For instance, an aluminum-based MOF, MIL-53(Al), demonstrated a high adsorption capacity for MCPA, reaching equilibrium in approximately 25 minutes. nih.gov Similarly, an amine-functionalized zirconium-based MOF, UiO-66-NH₂, showed rapid adsorption kinetics, with most of the MCPA being adsorbed within the first 3 minutes, and a maximum adsorption capacity of 300.3 mg g⁻¹. rsc.org

Table 2: Comparison of Adsorbents for MCPA Removal

| Adsorbent Material | Maximum Adsorption Capacity (mg g⁻¹) | Key Findings |

|---|---|---|

| MIL-53(Al) (MOF) | 231.9 | Rapid removal (~25 min) and potential for reusability. nih.gov |

| UiO-66-NH₂ (MOF) | 300.3 | Very fast adsorption kinetics (most in <3 min) and excellent reusability. rsc.org |

| Granulated Activated Carbon (GAC) | Not specified, but >95% removal observed | Adsorption kinetics fit a pseudo-second-order model, indicative of chemisorption. universityofgalway.ie |

| Activated Carbon (from particleboard) | 38.7 | Adsorption efficiency was higher for MCPA compared to 2,4-D and diuron. mdpi.com |

Adsorption capacities can vary based on experimental conditions such as pH, temperature, and initial contaminant concentration.

Catchment Management and Agri-environmental Schemes

Beyond treating contaminated water, a crucial aspect of mitigation involves managing agricultural catchments to prevent the herbicide from reaching water bodies in the first place. ulster.ac.uk This requires understanding the sources and transport pathways of MCPA within the landscape.

Agri-environmental schemes (AES) can be implemented to incentivize changes in farming practices that reduce herbicide runoff. nih.gov One such scheme involved substituting the broadcast spraying of MCPA with the contractor application of glyphosate (B1671968) via weed wiping for rush control. youtube.comnih.gov An assessment of this scheme in a large-scale catchment (384 km²) showed a reduction in both flow- and time-weighted MCPA concentrations of up to 21% and 24%, respectively, compared to a control catchment. nih.gov

In addition to substituting chemical herbicides, research into non-chemical alternatives is ongoing. Cultural control methods, such as crop rotation and the use of cover crops, can help suppress weed growth naturally. doctorwoodland.com Organic herbicides derived from natural sources, like acetic acid (vinegar) or corn gluten meal, represent other potential alternatives to synthetic chemicals like MCPA. doctorwoodland.com

Effective catchment management relies on robust monitoring data to identify high-risk areas and periods for herbicide loss. researchgate.netulster.ac.uk Enhanced spatial and temporal monitoring can provide the empirical data needed to target mitigation efforts effectively. ulster.ac.uk

A study in the 384 km² Derg catchment in Ireland employed an enhanced monitoring strategy to understand MCPA pollution dynamics. researchgate.netulster.ac.uksourcetotap.eu This approach revealed critical insights that could be used to optimize water abstraction and management practices.

Table 3: Findings from an Enhanced Catchment Monitoring Study for MCPA

| Monitoring Aspect | Details | Key Findings and Implications |

|---|---|---|

| Spatial Sampling | 11 locations sampled over 13 weeks. sourcetotap.eu | MCPA occurrences were highly correlated (r = 0.84) with sub-catchments having a higher proportion of 'Improved Grassland'. This allows for targeted mitigation measures in high-risk land use areas. researchgate.netulster.ac.uk |

| Temporal Sampling | 7-hourly to daily sampling at the catchment outlet (999 samples over 12 months). researchgate.netulster.ac.uk | 25% of samples exceeded the drinking water threshold of 0.1 μg L⁻¹, highlighting the prevalence of the issue and the need for intervention. researchgate.netulster.ac.uk |

| Simulated Interventions | Five scenarios for abstraction shutdowns were simulated using hydrometeorological data. researchgate.netulster.ac.uk | The scenarios stopped water abstraction for 4.2–9.3% of the peak application period (April–October) and reduced the intake of water containing over 0.1 μg L⁻¹ of MCPA by 16–31%. This demonstrates a viable strategy to reduce the treatment burden at water works. researchgate.netulster.ac.uk |

Soil Remediation Approaches

When soil becomes contaminated with MCPA, remediation strategies are necessary to prevent further environmental transport, particularly leaching into groundwater. One approach is to amend the soil with materials that increase the sorption of the herbicide.

Studies have shown that amending agricultural soils with organic materials like de-oiled two-phase olive mill waste (DW) can significantly increase the adsorption capacity for MCPA. nih.gov In one study, applying a 5% amendment of aged DW increased the soil's adsorption capacity by a factor of 4.93. nih.gov This increased adsorption reduces the amount of MCPA that can be leached from the soil profile; field experiments showed that a 5% amendment reduced the amount of MCPA leached from 56.9% in unamended soil to 15.9%. nih.gov The addition of other organic matter, such as compost and mulches, can also help bind contaminants, diluting their presence and reducing their bioavailability. sare.org

For more intensive remediation, surfactant-enhanced soil remediation techniques can be employed. mdpi.com These methods, which include soil washing or in-situ soil flushing, use surfactants to increase the solubility and mobility of contaminants, making them easier to remove from the soil matrix. mdpi.com

Enhancing Natural Attenuation through Bioremediation and Microbial Activity

Natural attenuation of this compound in soil and water is primarily driven by microbial degradation. wikipedia.orgulster.ac.uk Enhancing these natural processes through bioremediation is a key strategy for mitigating environmental contamination. This approach focuses on creating optimal conditions for the indigenous microbial populations capable of breaking down the herbicide.

The biodegradation of MCPA is carried out by a diverse community of soil microorganisms, including both bacteria and fungi. nih.gov The primary mechanism of breakdown is biological, with microbial enzymes playing a crucial role. pjoes.com One of the well-studied enzymatic pathways involves an α-ketoglutarate-dependent dioxygenase encoded by the tfdA gene, which is found in various soil bacteria. wikipedia.org These microorganisms can utilize MCPA as a sole source of carbon. wikipedia.org The degradation process typically involves the cleavage of the ether linkage in the MCPA molecule, leading to the formation of metabolites such as 4-chloro-2-methylphenol (B52076) (MCP) and 5-chloro-o-cresol. wikipedia.orgafricaresearchconnects.com

Several environmental factors significantly influence the rate and extent of microbial degradation of MCPA. Oxygen availability is a critical factor, with aerobic conditions being essential for efficient breakdown. ulster.ac.ukafricaresearchconnects.com In anaerobic or oxygen-depleted environments, the degradation of MCPA is negligible, which can lead to its persistence in saturated soils. ulster.ac.uksourcetotap.eu Other important factors that regulate the activity of microbial communities include soil moisture, temperature, pH, and nutrient content. ulster.ac.uksourcetotap.eu Optimal conditions for microbial growth and enzymatic activity lead to more rapid degradation of the herbicide. indianecologicalsociety.com For instance, studies have shown that the half-life of MCPA in soil can vary significantly depending on these conditions, ranging from a few days to several weeks. pjoes.comsourcetotap.euepa.gov

The addition of organic matter, such as plant litter, has been shown to stimulate the MCPA-degrading microbial community. cabidigitallibrary.orgresearchgate.net This is likely due to the provision of additional carbon and nutrients, which supports microbial growth and co-metabolic activities. researchgate.net The presence of organic substrates can enhance the abundance of functional genes like tfdA, leading to accelerated degradation of the herbicide. cabidigitallibrary.org

Prior exposure of a soil microbial community to MCPA can also enhance its degradation. Soils with a history of phenoxy acid herbicide application often exhibit a shorter lag phase before degradation begins, as the microbial populations are already adapted to utilizing the compound. africaresearchconnects.com

| Factor | Effect on Degradation Rate | Source |

|---|---|---|

| Oxygen Availability | Essential for aerobic degradation; negligible degradation under anaerobic conditions. | ulster.ac.ukafricaresearchconnects.com |

| Soil Moisture | Influences oxygen availability and microbial activity. | ulster.ac.uksourcetotap.eu |

| Temperature | Affects microbial growth and enzyme kinetics. Optimal temperatures enhance degradation. | ulster.ac.ukpjoes.com |

| pH | Influences microbial community structure and enzyme function. Acidic conditions can increase persistence. | ulster.ac.ukpjoes.com |

| Nutrient Content | Regulates the growth and activity of soil microbial communities. | ulster.ac.uksourcetotap.eu |

| Organic Matter Addition | Stimulates microbial activity and can accelerate degradation. | cabidigitallibrary.orgresearchgate.net |

| Prior Exposure | Reduces the lag phase for degradation as microbial populations adapt. | africaresearchconnects.com |

Soil Amendments to Modulate Sorption and Degradation

Due to its high water solubility and weak adsorption to soil particles, MCPA is highly mobile in the soil environment, posing a risk of leaching into groundwater and surface water bodies. ulster.ac.ukindianecologicalsociety.com The use of soil amendments to increase the sorption of MCPA is a critical mitigation strategy to reduce its transport and bioavailability.

The sorption of MCPA in soil is strongly influenced by the organic matter content. mdpi.comresearchgate.net Humic and fulvic acids, which are components of soil organic matter, can increase the sorption of MCPA. sourcetotap.eumdpi.com Therefore, amending soils with organic materials can enhance the retention of the herbicide.

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising amendment for increasing the sorption of pesticides, including MCPA. usda.govnih.gov The addition of biochar to soil has been shown to increase the sorption and decrease the dissipation of MCPA. usda.gov The effectiveness of biochar in sorbing MCPA depends on its properties, which are influenced by the feedstock material and the pyrolysis temperature. nih.gov For example, biochars produced at higher temperatures (500-800°C) from materials like poultry manure and rice hulls have demonstrated irreversible sorption of MCPA, making them suitable for remediation efforts in cases of spills. nih.gov In contrast, biochars produced at lower temperatures (e.g., 350°C) may exhibit reversible sorption, allowing for the subsequent release of the herbicide for weed control while still reducing leaching. nih.gov

The aging of biochar in the soil can also alter its sorption capacity. One study observed that the sorption of MCPA decreased on biochar that had been aged in the soil for one to two years. usda.gov This highlights the need to consider the long-term effectiveness of biochar as a soil amendment.

Other materials, such as clay minerals and composites of clay and biochar, also have potential as adsorbents for environmental remediation. researchgate.netresearchgate.net Wheat ash has been shown to significantly increase the sorption of MCPA in soil; however, this increased sorption may also lead to a reduction in its microbial degradation. researchgate.net This illustrates an important trade-off, as strong sorption can limit the bioavailability of the herbicide to degrading microorganisms. nih.gov Research has demonstrated an inverse relationship between the strength of MCPA sorption and its mineralization rate, with stronger binding to soil particles leading to slower degradation. nih.gov

| Amendment | Effect on Sorption | Impact on Degradation | Source |

|---|---|---|---|

| Humic and Fulvic Acids | Increase sorption potential. | May decrease bioavailability for degradation. | sourcetotap.eumdpi.com |

| Biochar (High Temperature) | Significantly increases sorption, can be irreversible. | Reduced degradation due to strong binding. | usda.govnih.gov |

| Biochar (Low Temperature) | Increases sorption, often reversible. | May allow for degradation upon release. | nih.gov |

| Clay Minerals | Potential for increased sorption. | Dependent on the specific mineral and soil conditions. | researchgate.netresearchgate.net |

| Wheat Ash | Increases sorption. | Can substantially reduce degradation. | researchgate.net |

Regulatory Science and Policy Research

Analysis of International Regulatory Frameworks and Guideline Development

The regulation of MCPA-dimethylammonium is intrinsically linked to the frameworks governing its active component, MCPA (2-methyl-4-chlorophenoxyacetic acid). Upon application, this compound salt rapidly dissociates in water to the MCPA acid and the dimethylammonium ion. publications.gc.caregulations.govepa.gov Consequently, regulatory assessments and environmental fate studies predominantly focus on the behavior and toxicology of the MCPA acid. regulations.govepa.gov

International and national bodies have established various guidelines and standards to manage the risks associated with MCPA. The Food and Agriculture Organization of the United Nations (FAO) develops specifications for the technical material of pesticides to ensure their quality and limit hazardous impurities. fao.org For MCPA, the FAO has set maximum limits for impurities such as 4-chloro-2-methylphenol (B52076) and has considered others like mecoprop (B166265) as potentially relevant based on their toxicological profiles. fao.org

Drinking water guidelines are a primary tool for protecting public health. The World Health Organization (WHO) has set a guideline value of 2 µg/L for MCPA in drinking water. ulster.ac.uk The European Union's Drinking Water Directive is more stringent, stipulating a maximum concentration for any individual pesticide at 0.1 µg/L. ulster.ac.ukadvancedsciencenews.com Individual countries have also established their own limits. For instance, Canada's maximum acceptable concentration (MAC) for MCPA in drinking water is 0.1 mg/L (100 µg/L). publications.gc.ca

In the United States, the Environmental Protection Agency (EPA) manages pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Food Quality Protection Act (FQPA). epa.gov The EPA conducts reregistration eligibility decisions (REDs) to ensure that older pesticides meet current, more stringent scientific standards. epa.govepa.gov Regulatory frameworks also exist in other regions, such as New Zealand, where the MCPA dimethylamine (B145610) salt has an approval with controls from the Environmental Protection Authority (EPA). nih.gov For the protection of aquatic ecosystems, Australia and New Zealand have developed specific Default Guideline Values (DGVs) based on different levels of species protection. waterquality.gov.au

International and National Guidelines for MCPA

| Organization/Country | Guideline Type | Value | Reference |